PROTAC BRD9 Degrader-7 is a novel compound designed to selectively degrade the bromodomain-containing protein BRD9, which is implicated in various hematological tumors. This compound belongs to the class of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation. The development of PROTACs, including PROTAC BRD9 Degrader-7, represents a significant advancement in targeted protein degradation strategies, offering potential therapeutic benefits over traditional small-molecule inhibitors.
PROTAC BRD9 Degrader-7 was synthesized as part of ongoing research into effective degraders for BRD9 and its homolog BRD7, leveraging insights from structure-activity relationships and the crystal structure of BRD9. The compound integrates a ligand that binds to BRD9 with a ligand that recruits an E3 ubiquitin ligase, facilitating targeted degradation through the proteasome pathway .
The synthesis of PROTAC BRD9 Degrader-7 involves several key steps:
The molecular formula of PROTAC BRD9 Degrader-7 is , with a molecular weight of 649.69 g/mol . The structure features:
The structural integrity and functionality are verified through crystallography and computational modeling techniques.
The chemical reactions involved in the synthesis of PROTAC BRD9 Degrader-7 include:
The mechanism of action for PROTAC BRD9 Degrader-7 involves:
This mechanism allows for prolonged pharmacodynamic effects even after the initial compound has been cleared from circulation.
The physical properties of PROTAC BRD9 Degrader-7 include:
Chemical properties include:
PROTAC BRD9 Degrader-7 has several promising applications in scientific research:
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 33227-10-0